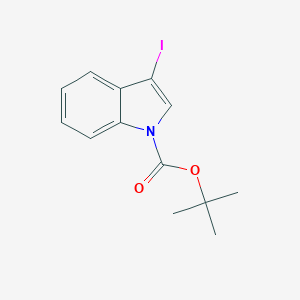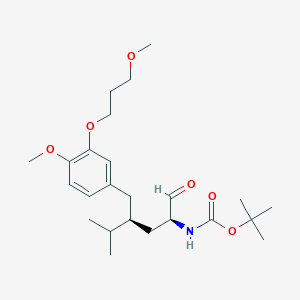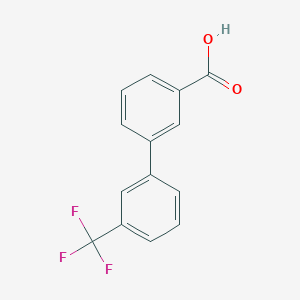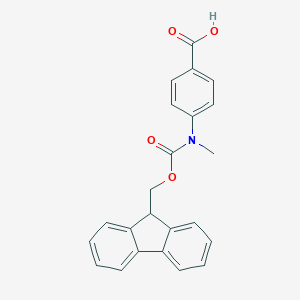
5-Bromo-4-chloro-3-indolyl-a-L-fucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-chloro-3-indolyl-a-L-fucopyranoside is a biochemical recompound primarily employed as a substrate for detecting the presence of a specific enzyme, β-D-fucosidase . It can be hydrolyzed by the enzyme, resulting in the formation of a blue-colored compound .
Molecular Structure Analysis
The molecular formula of 5-Bromo-4-chloro-3-indolyl-a-L-fucopyranoside is C14H15BrClNO5 . The structure includes a fucopyranoside sugar moiety attached to an indolyl group, which is further substituted at positions 4 and 5 by chlorine and bromine, respectively .Chemical Reactions Analysis
5-Bromo-4-chloro-3-indolyl-a-L-fucopyranoside is a substrate for the enzyme β-D-fucosidase . When this compound is hydrolyzed by the enzyme, it results in the formation of a blue-colored compound .Physical And Chemical Properties Analysis
The molecular weight of 5-Bromo-4-chloro-3-indolyl-a-L-fucopyranoside is 392.63 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 5 . The exact mass and monoisotopic mass of the compound are 390.98221 g/mol .Scientific Research Applications
Substrate for β-glucuronidase Enzyme
This compound is a substrate for the β-glucuronidase enzyme . The enzyme cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole, which immediately dimerizes to give an intensely blue product .
Screening of Transgenic Plants
It aids in the screening of transgenic plants based on GUS (β-glucuronidase) activity . GUS deesterifies the compound into an indoxyl derivative which, upon oxidative polymerization, results in the generation of blue indigotin dye .
Histochemistry
The compound is used to detect the activity of the β-glucuronidase enzyme in histochemistry . The blue product formed after the enzymatic reaction provides a clear and visible marker for histochemical studies .
Bacteriology
In bacteriology, this compound is used as a substrate to detect the presence of β-glucuronidase . Bacteria that possess this enzyme will cleave the compound, resulting in the formation of a blue product .
Substrate in Druggan-Forsythe-Iversen Medium
The compound is used as a substrate in the Druggan-Forsythe-Iversen medium (DFI agar) for the selective detection of Enterobacter sakazakii in infant milk .
Research in Molecular Biology
In molecular biology, the compound is used in various applications, including Northern, Southern, and Western blotting, in situ hybridization, and immunohistochemistry .
Mechanism of Action
Target of Action
The primary target of 5-Bromo-4-chloro-3-indolyl-α-L-fucopyranoside is the β-glucuronidase enzyme (GUS) . This enzyme plays a crucial role in the hydrolysis of glucuronides, a step in the phase II drug metabolism pathway .
Mode of Action
5-Bromo-4-chloro-3-indolyl-α-L-fucopyranoside acts as a substrate for the GUS enzyme . The enzyme de-esterifies the compound into an indoxyl derivative . This derivative then undergoes oxidative polymerization .
Biochemical Pathways
The action of 5-Bromo-4-chloro-3-indolyl-α-L-fucopyranoside primarily affects the glucuronidation pathway . This pathway is part of the body’s broader phase II drug metabolism system, which helps to detoxify and eliminate foreign substances .
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability.
Result of Action
The action of 5-Bromo-4-chloro-3-indolyl-α-L-fucopyranoside results in the generation of blue indigotin dye . This is due to the oxidative polymerization of the indoxyl derivative produced when the compound is de-esterified by the GUS enzyme .
Action Environment
The action of 5-Bromo-4-chloro-3-indolyl-α-L-fucopyranoside can be influenced by various environmental factors. For instance, the compound is sensitive to light and moisture , which can affect its stability and efficacy. Therefore, it should be stored under inert gas in a cool, dry, and well-ventilated condition .
Safety and Hazards
Future Directions
5-Bromo-4-chloro-3-indolyl-a-L-fucopyranoside has been used in the yeast two-hybrid screen, for differentiating α-galactosidase-positive strains of yeast, and to determine melibiase activity in yeast and to identify Saccharomyces cerevisiae A241 × Saccharomyces uvarum C995 hybrids . These applications suggest that it could have future uses in biochemical research and in the development of diagnostic assays.
properties
IUPAC Name |
(2S,3S,4R,5S,6S)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrClNO5/c1-5-11(18)12(19)13(20)14(21-5)22-8-4-17-7-3-2-6(15)10(16)9(7)8/h2-5,11-14,17-20H,1H3/t5-,11+,12+,13-,14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYJTGDNFZJYFN-QRMYAHLGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloro-3-indolyl-a-L-fucopyranoside | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(4,5-Dihydro-1,3-thiazol-2-yl)phenoxy]acetonitrile](/img/structure/B71565.png)
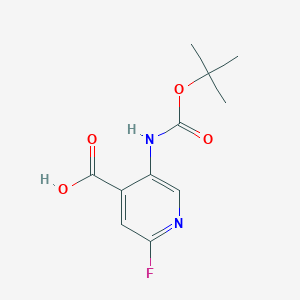
![4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B71570.png)
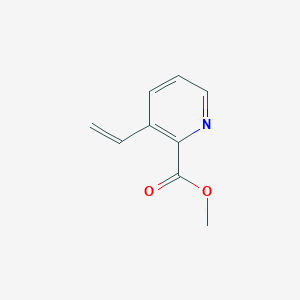
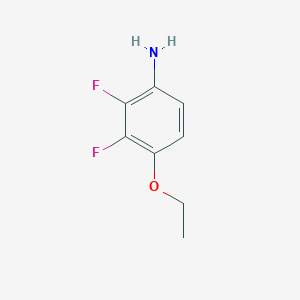
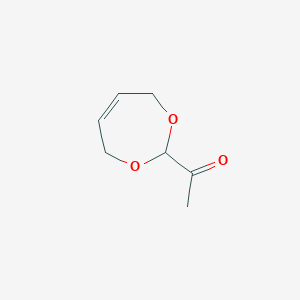
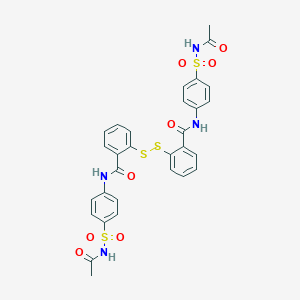
![1,4,6-trimethyl-1H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B71583.png)
